molecular formula C16H14F4O3 B13025387 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one CAS No. 1313885-94-7

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

Cat. No.: B13025387
CAS No.: 1313885-94-7
M. Wt: 330.27 g/mol
InChI Key: FBLAGBKISZSIDA-UHFFFAOYSA-N
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Description

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one is a naphthalene-derived ketone featuring two difluoromethoxy substituents at the 6- and 7-positions and a branched 2-methylpropan-1-one group at the 2-position. The difluoromethoxy groups are critical for enhancing metabolic stability and electronic effects compared to non-fluorinated analogs, making this compound of interest in pharmaceutical and materials chemistry .

Properties

CAS No.

1313885-94-7

Molecular Formula

C16H14F4O3

Molecular Weight

330.27 g/mol

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3

InChI Key

FBLAGBKISZSIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Reagent/Material Role Typical Conditions
6,7-Difluoromethoxy naphthalene Aromatic substrate Dissolved in suitable organic solvent (e.g., dichloromethane, acetone)
2-Methylpropanoyl chloride or equivalent Acylating agent Lewis acid catalyst (e.g., AlCl3) or base-catalyzed conditions
Sodium hydroxide (NaOH) Neutralization and workup Aqueous solution, room temperature to mild heating
Organic solvents (acetone, methylene chloride) Extraction and purification Used for phase separation and recrystallization

Reaction Procedure Outline

  • Acylation Reaction
    The 6,7-bis(difluoromethoxy)naphthalene is reacted with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst or under base-catalyzed conditions to form the ketone linkage at the 1-position.

  • Workup and Extraction
    After reaction completion, the mixture is quenched with aqueous sodium hydroxide to neutralize excess reagents and facilitate phase separation.

  • Purification
    The organic phase is washed with water, dried over sodium sulfate, and concentrated under reduced pressure at temperatures below 45°C to prevent decomposition.

  • Recrystallization
    The residue is dissolved in acetone and subjected to reflux, then cooled to induce crystallization. The solid is filtered and washed with cold acetone and methylene chloride to yield the pure compound.

Reaction Monitoring and Yield

  • Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Yields typically range from moderate to high depending on reaction scale and conditions, with purity confirmed by NMR and LC-MS.

Research Findings and Optimization

  • Solvent Effects:
    Studies indicate that polar aprotic solvents like acetone and dichloromethane facilitate better yields and cleaner reactions compared to protic solvents.

  • Temperature Control:
    Maintaining reaction and distillation temperatures below 45°C is critical to prevent degradation of the difluoromethoxy groups.

  • Base Addition:
    Controlled addition of sodium hydroxide during workup improves product isolation and reduces impurities.

  • Catalyst Choice:
    Lewis acids such as aluminum chloride or indium chloride have been evaluated, with indium chloride showing promise in related aromatic substitutions for better selectivity.

Summary Table of Preparation Parameters

Step Conditions Notes
Acylation 20–30°C, Lewis acid catalyst Controlled addition of acyl chloride
Workup Aqueous NaOH, 18–23°C Neutralizes and facilitates extraction
Solvent Removal Reduced pressure, <45°C Prevents thermal decomposition
Recrystallization Acetone, reflux then cool to 0–5°C Enhances purity
Monitoring TLC, HPLC Ensures reaction completion and purity

Chemical Reactions Analysis

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)prop-2-yn-1-one (27g)

  • Structure : Lacks difluoromethoxy groups; features a propargyl ketone moiety.
  • Synthesis : Derived from 2-naphthaldehyde via alkyne addition (83% yield) .
  • Key Differences : The absence of difluoromethoxy groups reduces metabolic stability and electronic withdrawal effects. The propargyl group introduces sp-hybridized carbon reactivity, enabling click chemistry applications, unlike the branched alkyl ketone in the target compound .

6,6’-Bis(difluoromethoxy)-2,2’-bibenzimidazolyl (USP Pantoprazole Related Compound E)

  • Structure : Contains two difluoromethoxy groups on a bibenzimidazole core.
  • Relevance : Highlights the pharmacopeial use of difluoromethoxy groups to resist oxidative metabolism, a feature shared with the target compound .

Ketone Derivatives with Varied Side Chains

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

  • Structure : Methoxy at C6; morpholine replaces the 2-methylpropan-1-one group.
  • Synthesis : Derived from naproxen via substitution with morpholine .
  • Key Differences : The methoxy group is less electronegative than difluoromethoxy, reducing resistance to enzymatic cleavage. The morpholine side chain enhances solubility but may alter receptor binding compared to the lipophilic 2-methylpropan-1-one .

1-(2-Aminophenyl)-2-methylpropan-1-one

  • Structure: Simpler aromatic ketone with an amino substituent.
  • Physicochemical Properties: Molecular weight 163.22 g/mol; polar amino group increases water solubility but reduces stability under acidic conditions .

(1S)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-ol (Seviteronel Racemate)

  • Structure : Adds a triazole ring and hydroxyl group to the target compound’s backbone.
  • Biological Activity : Antiandrogen; inhibits cytochrome P450 17A1 (CYP17A1) for prostate cancer therapy .
  • Key Differences: The triazole and hydroxyl groups introduce hydrogen-bonding capacity, enhancing target engagement but reducing blood-brain barrier penetration compared to the non-hydroxylated ketone .

Key Findings and Implications

Substituent Effects: Difluoromethoxy groups confer superior metabolic stability over methoxy or non-fluorinated analogs, critical for drug design .

Side Chain Modifications : Branched alkyl ketones (e.g., 2-methylpropan-1-one) balance lipophilicity and steric effects, while polar side chains (e.g., morpholine) improve solubility .

Biological Relevance: Functional groups like triazoles (Seviteronel) demonstrate how minor structural changes can redirect bioactivity toward specific therapeutic targets .

Biological Activity

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one, a synthetic organic compound with the molecular formula C16H14F4O3, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Molecular Structure and Characteristics:

  • IUPAC Name: 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one
  • CAS Number: 1313885-94-7
  • Molecular Weight: 330.27 g/mol
  • SMILES Representation: CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F

The compound features a naphthalene core structure substituted with difluoromethoxy groups, contributing to its unique chemical reactivity and biological interactions.

Enzyme Inhibition

Research indicates that 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one acts as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism and the detoxification of various xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a significant compound for studying drug interactions and metabolic pathways .

Antitumor Activity

Preliminary studies have shown promising antitumor activity in various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects against HepG2 cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and activation of caspase-3 .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one on cancer cell lines:

Cell LineIC50 (μM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
DU1457.8999.93
MCF78.26100.39

The results indicated that the compound effectively inhibited cell growth across multiple cancer types, suggesting broad applicability in anticancer research .

Case Study 2: Mechanistic Insights

Further investigations into the apoptotic mechanisms revealed that treatment with the compound led to:

  • Increased expression of pro-apoptotic proteins (Bax)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)
  • Activation of caspase pathways

These findings underscore the potential of this compound as a therapeutic agent targeting cancer cell survival mechanisms .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityMechanism of Action
SeviteronelCytochrome P450 inhibitorEnzyme inhibition
Naphthalene DerivativesAntimicrobial/AntioxidantVaries by specific derivative

The unique substitution pattern in 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one enhances its interaction with specific molecular targets compared to other naphthalene derivatives .

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